Cancer/testis antigen 1 (119-138)
Description
Significance of NY-ESO-1 (Cancer/Testis Antigen 1) as a Prototype Immunogenic CTA
Among the many CTAs identified, New York esophageal squamous cell carcinoma 1 (NY-ESO-1), also known as CTAG1B, stands out as one of the most immunogenic. nih.govamegroups.orgnih.gov Encoded by the CTAG1B gene on the X chromosome, NY-ESO-1 was first identified through serological analysis of a patient with esophageal cancer. nih.govfrontiersin.orgwikipedia.org It is a 180-amino acid protein that elicits strong and integrated spontaneous antibody and T-cell responses in a significant portion of patients whose tumors express the antigen. nih.govnih.govuzh.ch
NY-ESO-1's expression profile is a classic example of a CTA, being found in a wide variety of tumors—such as melanoma, synovial sarcoma, neuroblastoma, ovarian cancer, and lung cancer—while being absent from normal somatic tissues except for testicular germ cells and placenta. nih.govnih.govnih.gov This high immunogenicity, coupled with its tumor-restricted expression, has made NY-ESO-1 a prime candidate and a prototype for the development of cancer immunotherapies, including vaccines and adoptive T-cell therapies. patsnap.comnih.govbmj.com
| Tumor Type | Expression Frequency (%) | Reference |
|---|---|---|
| Myxoid and Round Cell Liposarcoma | 89–100 | nih.gov |
| Synovial Sarcoma | 80 | nih.gov |
| Neuroblastoma | 82 | nih.gov |
| Melanoma | 13–46 | nih.govnih.gov |
| Ovarian Cancer | 43 | nih.gov |
| Squamous Cell Carcinomas | 7.9–45 | nih.gov |
| Breast Cancer | Variable | researchgate.net |
| Prostate Cancer | Variable | researchgate.net |
| Lung Cancer | Variable | nih.gov |
| Bladder Cancer | Variable | nih.gov |
Identification and Derivation of Cancer/Testis Antigen 1 (119-138) as a Key Epitope
The immune response to a protein antigen is directed not at the whole molecule but at specific short fragments called epitopes. For T-cell responses, these epitopes are peptides presented by MHC molecules on the cell surface. The identification of specific epitopes within NY-ESO-1 has been crucial for developing targeted immunotherapies.
Research has identified several regions of the NY-ESO-1 protein that contain epitopes recognized by both CD8+ (cytotoxic) and CD4+ (helper) T cells. One particularly important region is the amino acid sequence from position 119 to 143. aacrjournals.org A peptide derived from this region, Cancer/Testis antigen 1 (119-138) , has been identified as a key epitope. okayama-u.ac.jp
This peptide is considered a "promiscuous" epitope because it can be presented by multiple different HLA class II molecules, specifically various HLA-DR alleles. aacrjournals.orgokayama-u.ac.jp This is significant because it means a vaccine or therapy based on this single peptide could be effective in a large and genetically diverse patient population. aacrjournals.org Studies have shown that CD4+ T cells specific for the 119-143 region can recognize and respond to tumor cells that express NY-ESO-1. aacrjournals.org Further analysis has refined the core epitope to shorter sequences within this region, such as the 124-134 peptide. okayama-u.ac.jp
Rationale for Academic Investigation of Cancer/Testis Antigen 1 (119-138) in Tumor Immunology and Oncology Research
The specific characteristics of Cancer/Testis antigen 1 (119-138) provide a strong rationale for its intensive investigation in tumor immunology and oncology.
High Immunogenicity and Broad Applicability: The ability of the parent NY-ESO-1 antigen to elicit spontaneous and robust immune responses makes it an attractive target. nih.govnih.gov The 119-138 epitope, in particular, is recognized by CD4+ T-helper cells, which are critical for orchestrating a comprehensive and durable anti-tumor immune response, including the activation of B cells and cytotoxic T lymphocytes. aacrjournals.orgpnas.org Its promiscuous binding to multiple HLA-DR alleles enhances its potential utility across a wide patient population. aacrjournals.orgokayama-u.ac.jp
Tumor Specificity: The expression of NY-ESO-1 is largely restricted to cancer cells and immune-privileged germ cells, minimizing the risk of "on-target, off-tumor" toxicity where the therapy attacks healthy tissues. nih.govpatsnap.com This specificity is a cornerstone of an ideal cancer immunotherapy target.
Role in CD4+ T-Cell Help: CD4+ T-helper cells play a central role in effective anti-cancer immunity. bohrium.com They are crucial for licensing dendritic cells, sustaining CD8+ T-cell responses, and promoting antibody production. pnas.orgbohrium.com Investigating epitopes like 119-138, which activate these helper cells, is essential for designing more effective cancer vaccines and adoptive T-cell therapies that generate not just immediate killing of tumor cells but also long-term immunological memory. aacrjournals.org
Biomarker Potential: The presence of an immune response to NY-ESO-1 and its epitopes can serve as a biomarker. cancerindex.org For instance, the presence of antibodies against NY-ESO-1 has been strongly associated with the presence of CD4+ T cells that recognize specific epitopes, suggesting a coordinated immune reaction that could be monitored or used to select patients for therapy. bohrium.comnih.gov
Properties
sequence |
PGVLLKEFTVSGNILTIRLT |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
Cancer/testis antigen 1 (119-138); NY-ESO-1 (119-138) |
Origin of Product |
United States |
Molecular and Cellular Biology of Cancer/testis Antigen 1 119 138
Parent Protein: NY-ESO-1 Gene (CTAG1B) and Protein Structure
NY-ESO-1, also known as Cancer/Testis Antigen 1B (CTAG1B), was first identified in an esophageal squamous cell carcinoma patient. wikipedia.orgfrontiersin.org It has since been found to be expressed in a wide range of malignancies, including melanoma, synovial sarcoma, and multiple myeloma. pnas.orgbiorxiv.org
Genomic Location and Isoforms of CTAG1B
The gene encoding NY-ESO-1, CTAG1B, is located on the long arm of the X chromosome at position Xq28. nih.govspandidos-publications.com This region of the X chromosome contains a high density of CTA genes. nih.gov The CTAG1B gene has a nearly identical duplicate, CTAG1A, in the same chromosomal region. sinobiological.com The Ensembl genome browser lists two transcripts (splice variants) for the CTAG1B gene. ensembl.org
Structural Domains and Features of NY-ESO-1 Protein
The NY-ESO-1 protein is composed of 180 amino acids and has a molecular weight of approximately 18 kDa. nih.govsinobiological.com Structurally, it is characterized by a glycine-rich N-terminal region and a hydrophobic C-terminal region. wikipedia.orgspandidos-publications.com The C-terminus contains a Pcc-1 domain, which suggests a potential role in cell cycle progression and growth. nih.gov The protein is homologous to other CTAs, such as LAGE-1. nih.govwikipedia.org
Proteolytic Processing and Generation of Cancer/Testis Antigen 1 (119-138) Epitope
The generation of the Cancer/Testis Antigen 1 (119-138) peptide, like other antigenic epitopes, involves the breakdown of the parent NY-ESO-1 protein through specific cellular machinery.
Mechanisms of Proteasomal Degradation and Antigen Processing
Intracellular proteins, including NY-ESO-1, are degraded by the proteasome, a large protein complex that breaks down proteins into smaller peptides. mdpi.com These resulting peptides can then be transported into the endoplasmic reticulum where they can bind to Major Histocompatibility Complex (MHC) class I molecules. This is a crucial step for the presentation of endogenous antigens to CD8+ cytotoxic T lymphocytes. mdpi.com
Endosomal Processing for MHC Class II Presentation
For presentation to CD4+ helper T cells, extracellular proteins or intracellular proteins that enter the endosomal pathway are processed. nih.gov The NY-ESO-1 protein can be processed within endosomes, leading to the generation of peptide epitopes that bind to MHC class II molecules. nih.gov The NY-ESO-1 (119-143) region has been identified as a promiscuous epitope that can be presented by various HLA class II alleles, activating both Th1 and Th2 type CD4+ T cells. nih.gov
Antigen Presentation of Cancer/Testis Antigen 1 (119-138)
Once generated, the Cancer/Testis Antigen 1 (119-138) peptide is presented on the surface of cancer cells by MHC molecules. This presentation allows the immune system to recognize and target these cells for destruction. Both MHC class I and class II pathways are involved in the presentation of NY-ESO-1 derived epitopes. mdpi.comnih.gov The presentation of the NY-ESO-1 (157-165) epitope by HLA-A*02:01 has been a significant focus in the development of T-cell receptor (TCR) gene therapies. pnas.orgbiorxiv.org The ability of NY-ESO-1 to elicit both CD8+ and CD4+ T cell responses makes it a highly immunogenic antigen and a promising target for cancer vaccines and immunotherapies. spandidos-publications.comsdu.dk
Immunological Recognition and Response Elicited by Cancer/testis Antigen 1 119 138
T-cell Receptor (TCR) Recognition of Cancer/Testis Antigen 1 (119-138)-MHC Complexes
The initial and most critical step in the T-cell-mediated immune response is the recognition of the peptide-Major Histocompatibility Complex (pMHC) by the T-cell receptor (TCR). The NY-ESO-1 (119-138) peptide is known to be a promiscuous T-helper epitope, meaning it can be presented by multiple MHC class II alleles. nih.gov This broad presentation capacity enhances its potential as a vaccine candidate.
Studies have shown that the NY-ESO-1 (119-143) region, which encompasses the 119-138 peptide, is recognized by both Th1 and Th2-type tumor-reactive CD4+ T-cells. nih.gov The interaction between the TCR and the NY-ESO-1 (119-138)-MHC complex is a highly specific event. The affinity of this interaction plays a pivotal role in the subsequent activation, proliferation, and differentiation of T-cells. nih.gov Variations in TCR affinity can influence the strength and nature of the downstream immune response. scispace.com Structural analyses of TCR-pMHC complexes have revealed that while the germline-encoded complementarity-determining region (CDR) loops 1 and 2 of the TCR generally stabilize the interaction with the MHC surface, the CDR3 loops are primarily responsible for the specific recognition of the peptide. nih.gov In some cases, peptide selectivity can be achieved through indirect mechanisms, where the TCR senses the peptide via conformational changes in the MHC molecule itself. nih.gov
Cytotoxic T Lymphocyte (CTL) Responses to Cancer/Testis Antigen 1 (119-138)
While the 119-138 peptide is primarily known as a CD4+ T-cell epitope, the broader NY-ESO-1 antigen from which it is derived is a potent activator of cytotoxic T lymphocytes (CTLs), also known as CD8+ T-cells. spandidos-publications.comaacrjournals.orgresearchgate.netmdpi.com These cells are the primary effectors of anti-tumor immunity, capable of directly killing cancer cells.
Priming and Activation of Cancer/Testis Antigen 1 (119-138)-Specific CD8+ T-cells
The priming and activation of naive CD8+ T-cells require the presentation of antigenic peptides by professional antigen-presenting cells (APCs), such as dendritic cells (DCs), in the context of MHC class I molecules. mdpi.com While the 119-138 peptide is presented by MHC class II, other epitopes from the NY-ESO-1 protein are presented by MHC class I, leading to the activation of CD8+ T-cells. frontiersin.org The activation process is a multi-signal event. The first signal is provided by the TCR binding to the pMHC-I complex. mdpi.com Co-stimulatory signals, often provided by activated CD4+ helper T-cells, are crucial for the robust activation and survival of CD8+ T-cells. nih.gov Cytokines such as IL-2, IL-12, and IL-15, often produced by helper T-cells, further drive the differentiation of naive CD8+ T-cells into effector CTLs. nih.gov Vaccination strategies often aim to deliver the antigen to DCs to facilitate this priming process. amegroups.org
Effector Functions and Mechanisms of Tumor Cell Killing by CD8+ T-cells
Once activated, NY-ESO-1-specific CD8+ T-cells differentiate into effector CTLs that can recognize and lyse tumor cells expressing the antigen. researchgate.net The primary mechanism of killing involves the release of cytotoxic granules containing perforin (B1180081) and granzymes. mdpi.com Perforin creates pores in the target cell membrane, allowing granzymes to enter and induce apoptosis (programmed cell death). Another mechanism involves the Fas/FasL pathway, where the interaction of FasL on the T-cell with Fas on the tumor cell triggers an apoptotic cascade. However, some studies suggest that in certain contexts, tumor cell killing can occur in an MHC-independent manner, relying on the interaction between NKG2D on the T-cell and its ligands on the tumor cell. researchgate.net This killing also appears to be granzyme-dependent but Fas-independent. researchgate.net
Helper T Lymphocyte (Th) Responses to Cancer/Testis Antigen 1 (119-138)
Activation and Cytokine Profiles of Cancer/Testis Antigen 1 (119-138)-Specific CD4+ T-cells (Th1/Th2)
Upon recognition of the NY-ESO-1 (119-138) peptide presented by APCs on MHC class II molecules, naive CD4+ T-cells become activated and differentiate into distinct functional subsets, primarily Th1 and Th2 cells. nih.gov This differentiation is influenced by the cytokine milieu present during activation.
Th1 cells: Characterized by the production of interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). mdpi.com These cytokines enhance the cytotoxic activity of CTLs and natural killer (NK) cells, and also activate macrophages. nih.gov Th1-type responses are generally considered to be more effective for anti-tumor immunity. Studies have identified Th1-type CD4+ T-cell responses to NY-ESO-1. okayama-u.ac.jp
Th2 cells: Produce cytokines such as interleukin-4 (IL-4), IL-5, and IL-13. nih.gov These cytokines are more associated with humoral immunity, promoting B-cell proliferation and antibody production. nih.gov Both Th1 and Th2 responses against NY-ESO-1 have been observed in cancer patients. nih.gov
The table below summarizes the key characteristics of Th1 and Th2 cells in the context of the response to Cancer/Testis Antigen 1 (119-138).
| T-helper Cell Subset | Key Cytokines Produced | Primary Role in Anti-Tumor Immunity |
| Th1 | IFN-γ, TNF-α | Promotes cellular immunity, enhances CTL activity |
| Th2 | IL-4, IL-5, IL-13 | Promotes humoral immunity, supports antibody production |
Role of CD4+ T-cells in Supporting CD8+ T-cell Responses and Antibody Production
CD4+ helper T-cells are critical for the generation and maintenance of robust and long-lasting anti-tumor immunity. Their supportive role is multifaceted:
Supporting CD8+ T-cell responses: Activated Th1 cells "license" dendritic cells to become more potent activators of CD8+ T-cells, a process that often involves the CD40L-CD40 interaction. nih.gov They also provide essential cytokine support (e.g., IL-2) for the proliferation and survival of CTLs. nih.gov The presence of CD4+ T-cell help is crucial for the development of effective CD8+ T-cell memory. nih.gov
Supporting antibody production: Th2 cells provide help to B-cells, promoting their differentiation into plasma cells that produce high-affinity antibodies against the target antigen. mdpi.com Spontaneous antibody responses against NY-ESO-1 are frequently observed in patients with tumors expressing this antigen, and these responses often correlate with the presence of CD4+ and CD8+ T-cell responses. okayama-u.ac.jp
The integrated immune response, involving a coordinated effort between CD4+ T-cells, CD8+ T-cells, and B-cells, is considered essential for effective tumor control.
Expression Profile and Regulation of Cancer/testis Antigen 1 Ny Eso 1 in Neoplasia
Transcriptional and Translational Regulation of NY-ESO-1 Gene Expression in Tumor Cells
The expression of New York esophageal squamous cell carcinoma 1 (NY-ESO-1), a prominent cancer/testis antigen (CTA), in tumor cells is a complex process governed by a combination of epigenetic and non-epigenetic mechanisms. bmj.comwikipedia.org This regulation dictates the presence of the NY-ESO-1 protein, making it a target for the immune system.
Epigenetic Mechanisms (DNA Demethylation, Histone Modifications)
The primary mechanism controlling the expression of the CTAG1B gene, which encodes NY-ESO-1, is epigenetic. wikipedia.orgnih.gov In normal somatic tissues, the promoter region of the CTAG1B gene is typically hypermethylated, leading to gene silencing. ascopubs.orgplos.org However, in various cancer types, this promoter undergoes demethylation, allowing for the initiation of transcription. ascopubs.orgplos.org This process is often associated with the activity of DNA methyltransferase (DNMT) inhibitors, such as decitabine (B1684300) (5-aza-2'-deoxycytidine), which have been shown to induce or upregulate NY-ESO-1 expression in cancer cell lines. plos.orgnih.govnih.gov
In addition to DNA methylation, histone modifications play a crucial role. bmj.com The activation of NY-ESO-1 expression is often concurrent with histone acetylation and other modifications that create a more open chromatin structure, accessible to transcription factors. frontiersin.org Specifically, multi-protein complexes such as HDAC1-mSin3A-NCOR1, Dnmt3b-HDAC1-Egr1, and Dnmt1-PCNA-UHRF1-G9a are involved in the intricate regulation of NY-ESO-1. nih.gov The interplay between DNA demethylation and histone modifications creates a permissive environment for gene transcription. frontiersin.org
Non-Epigenetic Regulatory Pathways
While epigenetic mechanisms are dominant, non-epigenetic pathways also contribute to the regulation of NY-ESO-1. The Pcc1p transcription factor, identified within the NY-ESO-1 protein sequence itself (amino acids 89-164), may play a role in cell cycle regulation. bmj.com This suggests a potential feedback loop or a role for NY-ESO-1 in influencing its own expression or the expression of other cell cycle-related genes. bmj.com Further research is needed to fully elucidate the specific signaling pathways that directly influence the transcription and translation of NY-ESO-1, independent of epigenetic changes.
Heterogeneity of NY-ESO-1 Expression Across Cancer Types and Subtypes
The expression of NY-ESO-1 is not uniform across all cancers; it exhibits significant heterogeneity both between different cancer types and within specific subtypes. bmj.comnih.gov This variability is a critical factor in determining its utility as a biomarker and a therapeutic target.
NY-ESO-1 expression is frequently observed in a wide array of malignancies. Some of the highest expression rates are found in myxoid and round cell liposarcoma (89–100%), synovial sarcoma (80%), and neuroblastoma (82%). nih.govfrontiersin.org Other cancers with notable NY-ESO-1 expression include melanoma (46%), ovarian cancer (43%), and various adenocarcinomas and squamous cell carcinomas. nih.govfrontiersin.orgamegroups.org In contrast, some tumor types show lower or negligible expression.
Even within a single cancer type, the expression of NY-ESO-1 can be focal or heterogeneous, meaning that only a subset of tumor cells may express the antigen. nih.gov This intra-tumor heterogeneity is also linked to the DNA methylation status of the CTAG1B promoter. nih.gov For instance, in epithelial ovarian cancer, a significant portion of NY-ESO-1 positive tumors display either focal or varied expression of the antigen. nih.gov Similarly, in prostate cancer, heterogeneous expression has been noted, with a higher incidence in castrate-resistant prostate cancer (CRPC) compared to localized disease. ascopubs.org
The following table provides a summary of NY-ESO-1 expression frequency in various cancer types based on immunohistochemistry (IHC) and reverse transcription-PCR (RT-PCR) data.
| Cancer Type | Expression Frequency (%) | Method |
| Myxoid and Round Cell Liposarcoma | 89-100 | IHC |
| Synovial Sarcoma | 80 | IHC |
| Neuroblastoma | 82 | IHC |
| Melanoma | 46 | IHC |
| Ovarian Cancer | 43 | IHC |
| Transitional Cell Carcinoma (Grade 3) | 44 | RT-PCR |
| Esophageal Squamous Cell Carcinoma | 33 | RT-PCR |
| Castrate-Resistant Prostate Cancer | 35.5 | IHC |
| Triple-Negative Breast Cancer | Significantly higher than ER-positive | Not specified |
Data compiled from multiple sources. nih.govascopubs.orgnih.govfrontiersin.orgfrontiersin.orgnih.gov
Cancer/Testis Antigen 1 (119-138) Presentation Levels at the Tumor Cell Surface
For NY-ESO-1 to be recognized by the immune system, its peptides must be processed and presented on the surface of tumor cells by major histocompatibility complex (MHC) class I molecules. mdpi.com The specific peptide fragment, Cancer/Testis Antigen 1 (119-138), is a known promiscuous MHC class II T-helper epitope. wikipedia.org Another key epitope is the HLA-A2-restricted NY-ESO-1157–165 peptide. plos.org
Studies have shown that treatment with demethylating agents like decitabine can increase the presentation of NY-ESO-1 peptides on the tumor cell surface. plos.org Interestingly, the level of peptide presentation is not always directly proportional to the level of HLA-A2 expression, suggesting that the processing and presentation of the NY-ESO-1 antigen itself can be a limiting factor. plos.org This indicates that even if tumor cells downregulate HLA class I molecules to evade immune surveillance, enhancing NY-ESO-1 expression can still lead to increased peptide presentation and subsequent recognition by T cells. plos.org
Association of NY-ESO-1 Expression with Tumor Phenotypes in Research Models
In research settings, the expression of NY-ESO-1 has been linked to specific tumor phenotypes, including characteristics of cancer stem-like cells.
Role in Cancer Stem-Like Cells
Emerging evidence suggests a role for NY-ESO-1 in cancer stem-like cells (CSCs). nih.gov In breast cancer, for example, NY-ESO-1 expression has been found to be increased in metastatic disease and is associated with the CD44+/CD24−/low phenotype, a marker of breast CSCs. nih.govnih.gov These NY-ESO-1-expressing CSCs exhibit greater invasive and migratory capacities in vitro. nih.gov
Furthermore, NY-ESO-1 expression has been observed to be higher in glioma cancer stem cells compared to their differentiated counterparts. frontiersin.org This elevated expression in CSCs is often linked to epigenetic modifications, such as histone acetylation and DNA hypomethylation. frontiersin.org The expression of NY-ESO-1 in mesenchymal stem cells is also noted, with its downregulation observed as these cells differentiate, further suggesting a role in maintaining a proliferative, undifferentiated state. bmj.comfrontiersin.org
Influence on Tumor Cell Proliferation and Metastasis (Investigational)
The precise functional role of NY-ESO-1 in cancer biology is still under active investigation, but emerging evidence suggests its involvement in key processes of tumorigenesis, such as proliferation and metastasis. nih.govspandidos-publications.com While initially identified for its immunogenicity, recent studies are beginning to uncover its contributions to cancer cell behavior. frontiersin.orgnih.gov
Some research points to a role for NY-ESO-1 in cell proliferation, particularly in the context of stem cells and cancer stem cells. nih.gov For example, NY-ESO-1 expression is downregulated during the differentiation of mesenchymal stem cells, which suggests it may play a part in maintaining a proliferative, undifferentiated state. nih.gov This is further supported by findings in glioma, where NY-ESO-1 expression is elevated in cancer stem cells compared to their more differentiated counterparts. nih.gov However, the direct impact on the proliferation of all cancer types is not uniform. A study on hepatocellular carcinoma (HCC) found that the overexpression of NY-ESO-1 in the HepG2 cell line did not enhance cell proliferation. spandidos-publications.com
The influence of NY-ESO-1 on cell migration and metastasis appears more consistent in investigational studies. In the same HCC study, while proliferation was unaffected, the overexpression of NY-ESO-1 was shown to significantly enhance tumor cell migration. spandidos-publications.com This finding provides a potential mechanism for the clinical observation that NY-ESO-1 expression in HCC patients is correlated with a higher rate of early recurrence and a shorter recurrence-free survival after surgery. spandidos-publications.com The association of NY-ESO-1 with metastatic disease rather than primary tumors in cancers like melanoma also supports its potential role in the metastatic process. nih.govnih.gov More broadly, some data suggests that cancer-testis antigens as a group may be involved in regulating epithelial-to-mesenchymal transition (EMT), a key process for initiating metastasis. nih.gov
Table 2: Investigational Findings on the Influence of NY-ESO-1 on Proliferation and Metastasis
| Cancer Model/Type | Research Finding | Implication | Source(s) |
|---|---|---|---|
| Hepatocellular Carcinoma (HepG2 cell line) | Overexpression enhanced cell migration but not proliferation. | Suggests a role in promoting metastasis rather than primary tumor growth. | spandidos-publications.com |
| Mesenchymal Stem Cells | Expression is downregulated upon differentiation. | Implies a possible role in maintaining a proliferative, undifferentiated state. | nih.gov |
| Glioma Cancer Stem Cells | Expression is increased compared to differentiated cells. | Supports a role in the proliferation and maintenance of cancer stem cells. | nih.gov |
| General (Review) | CTAs may regulate epithelial-to-mesenchymal transition (EMT). | Suggests a fundamental mechanism by which NY-ESO-1 could promote metastasis. | nih.gov |
Pre Clinical Research on Cancer/testis Antigen 1 119 138 in Immunotherapeutic Modalities
Design Principles for Peptide-Based Immunogens Incorporating Cancer/Testis Antigen 1 (119-138)
The creation of effective peptide-based vaccines targeting the CTAG1 (119-138) epitope is a cornerstone of pre-clinical cancer immunotherapy research. The primary goal is to design an immunogen that can provoke a powerful and specific T-cell response capable of identifying and destroying cancer cells that express this antigen.
Adjuvant Systems and Delivery Vehicles for Enhanced Immunogenicity in Pre-clinical Models
To amplify the immune response to the CTAG1 (119-138) peptide, which is often weakly immunogenic on its own, various adjuvant systems and delivery vehicles have been explored in pre-clinical settings. These strategies aim to boost the uptake and presentation of the peptide by antigen-presenting cells (APCs) and to provide the necessary signals to activate T-cells.
Toll-like receptor (TLR) agonists are a prominent class of adjuvants used in this context. For instance, poly-ICLC, a TLR3 agonist, has been shown to promote the maturation of dendritic cells (DCs), thereby enhancing their capacity to present NY-ESO-1 peptides and stimulate the expansion of specific CD8+ T cells. nih.gov Similarly, the TLR9 agonist CpG oligodeoxynucleotides has been combined with NY-ESO-1 peptides to trigger robust T-cell responses. nih.gov
Advanced delivery systems are also being developed to protect the peptide from degradation and to ensure its delivery to APCs. spandidos-publications.com Nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), have been engineered to co-encapsulate NY-ESO-1 peptides, including the 117-143 region which encompasses the 119-138 sequence, along with an iNKT cell agonist as an adjuvant. frontiersin.org These nanoparticles have been shown to induce strong CD4+ and CD8+ T-cell responses in pre-clinical models. frontiersin.org Another innovative approach involves the use of cholesteryl pullulan (CHP) as a delivery system, which forms complexes with the NY-ESO-1 antigen to facilitate its presentation through both MHC class I and II pathways. nih.govresearchgate.net
| Delivery System/Adjuvant | Mechanism of Action | Pre-clinical Findings for NY-ESO-1 Peptides |
| Poly-ICLC (TLR3 agonist) | Promotes dendritic cell maturation and antigen presentation. | Enhanced expansion of specific CD8+ T cells. nih.gov |
| CpG ODN (TLR9 agonist) | Stimulates innate immunity and enhances T-cell priming. | Induction of robust T-cell responses when combined with NY-ESO-1 peptides. nih.gov |
| PLGA Nanoparticles | Protects peptide from degradation and facilitates uptake by APCs. | Co-encapsulation with an iNKT cell agonist induced strong CD4+ and CD8+ T-cell responses. frontiersin.org |
| Cholesteryl Pullulan (CHP) | Forms complexes with the antigen, enabling presentation on MHC class I and II. | Efficiently induces antigen-specific CD4+ and CD8+ T-cell immunity. nih.govresearchgate.net |
Multiepitope Strategies for Broadening Immune Responses
To counteract the risk of tumor immune escape through the loss or mutation of a single antigenic target, pre-clinical research has explored multiepitope vaccine strategies. nih.gov By incorporating multiple immunogenic peptides from CTAG1 or other tumor-associated antigens, these vaccines aim to induce a broader and more resilient anti-tumor immune response. mdpi.com
A vaccine construct could, for example, include the CTAG1 (119-138) peptide along with other known immunodominant epitopes from NY-ESO-1. nih.gov This approach is designed to activate a diverse repertoire of T-cells, increasing the probability of effective tumor control. Research has demonstrated that vaccinating with a combination of NY-ESO-1 peptides can lead to a more varied T-cell response compared to a single peptide approach. nih.gov The design of such multi-epitope vaccines often involves in silico methods to predict and select the most promising T-cell and B-cell epitopes. nih.gov
Adoptive Cell Therapy (ACT) Approaches Utilizing Cancer/Testis Antigen 1 (119-138)
Adoptive cell therapy (ACT) is a potent immunotherapeutic strategy that involves the ex vivo expansion and subsequent infusion of tumor-specific T-cells. bohrium.comresearchgate.net Pre-clinical studies have extensively investigated the use of T-cells engineered to recognize the CTAG1 (119-138) epitope as a promising avenue for ACT. researchgate.netpnas.orgbiomolther.orgbiomolther.org
Engineered T-cell Receptors (TCRs) Specific for Cancer/Testis Antigen 1 (119-138)-MHC Complexes
A leading ACT approach involves genetically modifying a patient's T-cells to express a T-cell receptor (TCR) with high affinity and specificity for a tumor antigen presented by an MHC molecule. researchgate.netpnas.orgbiomolther.orgbiomolther.org In the case of the CTAG1 (119-138) target, this entails identifying and cloning the genes for a TCR that recognizes this peptide when presented by a specific HLA allele. biorxiv.orgoncotarget.comnih.gov These TCR genes are then introduced into the patient's T-cells, redirecting their cytotoxic activity towards tumor cells expressing NY-ESO-1. mdpi.com
To bolster the anti-tumor potency of engineered T-cells, the affinity of the TCR for the peptide-MHC complex can be enhanced through a process known as affinity maturation. biorxiv.orgoncotarget.comnih.gov This technique involves introducing specific mutations into the TCR's complementarity-determining regions (CDRs) and then screening for variants with improved binding capabilities. biorxiv.org Pre-clinical investigations have shown that such affinity-enhanced TCRs can result in more potent T-cell activation and tumor cell destruction. biorxiv.orgoncotarget.comnih.gov
A paramount concern in the development of engineered TCRs is ensuring their specificity. biorxiv.orgoncotarget.comnih.gov The modified TCRs must be highly specific for the CTAG1 (119-138)-MHC complex on tumor cells and not cross-react with other self-peptides on healthy tissues, which could lead to severe off-tumor toxicities. oncotarget.com Rigorous pre-clinical screening is therefore conducted using extensive panels of cells presenting a wide variety of peptide-MHC complexes to meticulously evaluate the specificity of the engineered TCRs. oncotarget.com
| Engineered TCR Parameter | Pre-clinical Objective | Key Findings |
| Affinity Maturation | To increase the binding strength of the TCR to the NY-ESO-1 peptide-MHC complex. | Affinity-enhanced TCRs demonstrated superior potency in pre-clinical models. biorxiv.orgoncotarget.comnih.gov |
| Specificity Assessment | To ensure the engineered TCR does not recognize and attack healthy tissues. | Extensive screening is crucial to identify and eliminate cross-reactive TCRs. oncotarget.com |
The functional efficacy of T-cells armed with CTAG1 (119-138)-specific TCRs is thoroughly assessed in pre-clinical models. biorxiv.orgoncotarget.comnih.gov These studies evaluate the capacity of the engineered T-cells to recognize and eliminate NY-ESO-1-expressing tumor cells in vitro. Standard cytotoxicity assays are employed to measure the lytic activity of these T-cells. mdpi.com
Furthermore, the functional profile of the engineered T-cells is characterized by their ability to proliferate and secrete key effector cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), upon encountering the target antigen. mdpi.com These cytokine responses are vital for orchestrating a comprehensive anti-tumor immune assault. Pre-clinical in vivo studies, often utilizing immunodeficient mouse models bearing human tumor xenografts, are also performed to confirm the anti-tumor activity and persistence of the engineered T-cells in a living organism. nih.gov
Chimeric Antigen Receptor (CAR) T-cell Design Targeting NY-ESO-1
The development of Chimeric Antigen Receptor (CAR) T-cells has expanded the toolkit for adoptive T-cell therapies. While most CARs recognize cell-surface antigens, innovative designs have emerged to target intracellular antigens like NY-ESO-1, which are presented as peptides on the cell surface by Human Leukocyte Antigen (HLA) molecules. researchgate.net
Pre-clinical efforts have focused on creating CAR T-cells that function like T-cell receptors (TCRs), enabling them to recognize specific peptide-HLA complexes. One such approach involved engineering T-effector cells with a CAR that mimics a TCR, specifically recognizing an NY-ESO-1 peptide presented in the context of HLA-A2. researchgate.net This strategy broadens the applicability of CAR T-cell therapy beyond surface proteins to include the vast array of intracellular antigens. researchgate.net In early-phase clinical trials, T-cells genetically modified to express a TCR specific for an NY-ESO-1 peptide have shown encouraging results in patients with melanoma and synovial sarcoma. nih.gov Further pre-clinical development for multiple myeloma has also shown the potential of NY-ESO-1 targeted CAR T-cells. researchgate.net
| CAR T-cell Design | Target | Mechanism | Pre-clinical Model | Key Findings |
| TCR-mimic CAR | NY-ESO-1 peptide in HLA-A2 context | CAR on T-effector cells functions as a mimetic of a T-cell receptor to recognize the intracellular antigen peptide. researchgate.net | Murine model of multiple myeloma (NY-ESO-1+HLA-A2+) | NY-ESO-1-specific CAR T-cells demonstrated a significant anti-tumor effect. researchgate.net |
| TCR Transduced T-cells | NY-ESO-1 / LAGE-1 in HLA-A2 context | T-cells transduced with a receptor specific for NY-ESO-1 epitopes. nih.gov | Not specified in provided context | Adoptive T-cell therapy with these cells improved clinical response rates in melanoma and synovial sarcoma patients. nih.gov |
Combination Immunotherapy Strategies Involving Cancer/Testis Antigen 1 (119-138) in Pre-clinical Settings
To enhance the efficacy of immunotherapies targeting NY-ESO-1, pre-clinical studies have investigated combination strategies. The rationale is that combining different modalities can overcome tumor escape mechanisms and boost the persistence and function of anti-tumor immune cells. mdpi.comoncotarget.com
One pre-clinical strategy augmented the effect of NY-ESO-1-specific CAR T-cells with a specially designed T-cell vaccine. researchgate.net In this approach, T-cells were engineered to function as antigen-presenting cells (T-APC) by expressing the NY-ESO-1 antigen and membrane-bound interleukin-15 (mbIL15). The mbIL15 acts as a co-stimulatory molecule to enhance the vaccine's potency. When co-administered, the T-APC vaccine improved the persistence of the NY-ESO-1 CAR T-cells, leading to superior anti-myeloma activity in a mouse model compared to CAR T-cell therapy alone. researchgate.net
Another major area of pre-clinical investigation is the combination of NY-ESO-1 targeted therapies with immune checkpoint inhibitors. nih.govoncotarget.com Checkpoint molecules like PD-1 and CTLA-4 can suppress T-cell activity. frontiersin.org Pre-clinical data has shown that NY-ESO-1 peptide vaccination can lead to the upregulation of inhibitory molecules like PD-1 on NY-ESO-1 specific CD8+ T-cells. nih.gov In vitro blockade of PD-1 was found to increase the proliferation and cytokine secretion of these cytotoxic T-cells, providing a strong rationale for combining these treatments. nih.gov This suggests that directing the immune response with a vaccine or CAR T-cells while simultaneously blocking immune suppression could yield a synergistic anti-tumor effect. oncotarget.comsdu.dk
| Combination Strategy | Components | Rationale | Pre-clinical Finding |
| CAR T-cell + Vaccine | 1. NY-ESO-1-specific CAR T-cells2. T-cell Antigen Presenting Cell (T-APC) vaccine expressing NY-ESO-1 and mbIL15 | To improve the persistence and expansion of effector CAR T-cells. researchgate.net | The combination resulted in enhanced anti-tumor efficacy in a multiple myeloma mouse model compared to CAR T-cells alone. researchgate.net |
| Vaccine + Checkpoint Inhibition | 1. NY-ESO-1 peptide vaccine2. PD-1/Tim-3 blockade | To counteract the upregulation of inhibitory receptors on vaccine-induced T-cells. nih.gov | In vitro blockade of PD-1 and Tim-3 increased proliferation and cytokine secretion of NY-ESO-1 specific CD8+ T-cells. nih.gov |
| Adoptive Cell Therapy + Checkpoint Inhibition | 1. NY-ESO-1 adoptive T-cell therapy2. CTLA-4 or PD-1 blockade | To overcome the immunosuppressive tumor microenvironment and enhance the function of transferred T-cells. nih.gov | Pre-clinical studies provided evidence supporting the use of PD-1 inhibitors with NY-ESO-1 adoptive T-cell therapy. nih.gov |
Development and Characterization of Animal Models for Evaluating Cancer/Testis Antigen 1 (119-138) Immunogenicity and Anti-tumor Efficacy
The development of robust animal models is crucial for the pre-clinical evaluation of immunotherapies targeting NY-ESO-1. These models allow researchers to study the immunogenicity of vaccines and the anti-tumor efficacy of cellular therapies in a controlled in vivo setting.
A variety of mouse models have been utilized. For assessing CAR T-cell therapies, xenograft models are common. creative-biolabs.com One such model involves subcutaneously injecting immunocompromised mice with a human colon carcinoma cell line (CT26) that has been transfected to stably express NY-ESO-1. Once tumors are established, the mice are treated with the CAR T-cells, and efficacy is monitored by tracking tumor volume and survival. creative-biolabs.com A more complex model used for studying combination therapies involved a mouse model of NY-ESO-1+HLA-A2+ multiple myeloma to test NY-ESO-1-specific CAR T-cells. researchgate.net
To evaluate the immunogenicity of vaccine candidates containing NY-ESO-1 peptides, such as the 117-143 fragment, different strains of mice are used. ru.nl For instance, wild-type C57BL/6 mice have been used to assess the induction of endogenous CD4+ T-cell responses to specific NY-ESO-1 epitopes. ru.nl In other studies, homozygous AAD (HLA-A2/DR1 transgenic) mice were vaccinated and later challenged with tumor cells to evaluate the long-term protective anti-tumor effects of the induced immune response. ru.nl Bacterial vector-based vaccines delivering NY-ESO-1 have also been tested in mice, proving effective at eliciting both CD8+ and CD4+ T-cell responses. frontiersin.org
| Animal Model | Cancer Type | Therapeutic Agent Evaluated | Purpose of Study | Key Findings |
| Immunocompromised Mice with CT26-NY-ESO-1 Xenograft | Colon Carcinoma | Anti-NY-ESO-1 CAR T-cells | To assess the anti-tumor efficacy of CAR T-cell therapy. creative-biolabs.com | This model allows for monitoring tumor remission and survival following CAR T-cell treatment. creative-biolabs.com |
| NY-ESO-1+HLA-A2+ Multiple Myeloma Mouse Model | Multiple Myeloma | NY-ESO-1-specific CAR T-cells and T-APC vaccine | To evaluate the efficacy of combination immunotherapy. researchgate.net | Demonstrated superior anti-tumor activity with the combination therapy compared to monotherapy. researchgate.net |
| Wild-type C57BL/6 Mice | Not applicable (vaccine study) | Nanoparticles with NY-ESO-1 peptides (including 117-143) | To test the induction of T-cell responses in vivo. ru.nl | A single injection induced IFN-γ production against an immunodominant peptide. ru.nl |
| Homozygous AAD (HLA-A2/DR1 transgenic) Mice | Not applicable (vaccine/challenge study) | Nanoparticles with NY-ESO-1 peptides and an iNKT cell agonist | To assess long-term anti-tumor efficacy after vaccination. ru.nl | Used for in vivo tumor challenge experiments months after vaccination to test protective immunity. ru.nl |
| Mice (unspecified strain) | Not applicable (vaccine study) | Salmonella typhimurium vaccine expressing NY-ESO-1 | To evaluate immunogenicity of a bacterial vector vaccine. frontiersin.org | The vaccine was effective in mice and elicited NY-ESO-1-specific CD8+ and CD4+ T-cell responses. frontiersin.org |
Diagnostic and Prognostic Research Potential of Cancer/testis Antigen 1 Ny Eso 1
Detection Methodologies for NY-ESO-1 Expression in Research Samples
Accurate detection of NY-ESO-1 in tumor samples is crucial for patient stratification in clinical research and for understanding its biological role in cancer. Various methodologies are employed to assess its expression at the protein and mRNA levels.
Immunohistochemistry (IHC) for Protein Expression
Immunohistochemistry (IHC) is a widely used technique to detect the presence and localization of NY-ESO-1 protein in formalin-fixed, paraffin-embedded tumor tissues. bmj.com This method utilizes monoclonal antibodies that specifically bind to the NY-ESO-1 protein, allowing for visualization within the tumor microenvironment. Commonly used monoclonal antibodies in research include E978 and ES121. bmj.com
IHC studies have revealed that NY-ESO-1 expression can be highly heterogeneous within a single tumor, with patterns ranging from focal positivity in a small subset of tumor cells to diffuse, homogeneous staining throughout the cancerous tissue. nih.gov This heterogeneity is a critical consideration in the assessment of NY-ESO-1 status. For instance, in a study of 3668 common carcinomas, NY-ESO-1 staining was predominantly cytoplasmic. nih.gov The expression of NY-ESO-1 as detected by IHC varies significantly across different tumor types. nih.govfrontiersin.orgonclive.com
| Cancer Type | Expression Frequency (%) | Reference |
|---|---|---|
| Myxoid/Round Cell Liposarcoma | 89-100% | nih.govfrontiersin.org |
| Synovial Sarcoma | 80% | nih.govfrontiersin.org |
| Neuroblastoma | 82% | nih.govfrontiersin.orgonclive.com |
| Melanoma | 46% | nih.govfrontiersin.orgonclive.com |
| Ovarian Cancer | 43% | nih.govfrontiersin.orgonclive.com |
| Bladder Urothelial Carcinoma | 14-31% | nih.gov |
| Non-Small Cell Lung Carcinoma (NSCLC) | 12-25% | nih.gov |
| Gastric Adenocarcinoma | 14% | bmj.combohrium.com |
| Urothelial Carcinoma | 19% | bmj.combohrium.com |
| Triple Negative Breast Cancer | 10% | bmj.combohrium.com |
Molecular Methods for mRNA Expression (RT-PCR, RNA-Seq)
Molecular techniques are employed to detect the expression of the CTAG1B gene, which encodes the NY-ESO-1 protein. Reverse transcription-polymerase chain reaction (RT-PCR) and its quantitative counterpart (qRT-PCR) are standard methods for identifying NY-ESO-1 mRNA in tumor samples. aacrjournals.orgnih.gov These methods are highly sensitive and can detect even low levels of gene expression. nih.gov
Studies comparing IHC and RT-PCR have shown a generally good correlation, although discrepancies can occur. aacrjournals.org In some cases, NY-ESO-1 mRNA may be detected by RT-PCR in tumors that are negative by IHC, which could be due to the higher sensitivity of the molecular assay or post-transcriptional regulation that prevents protein translation. aacrjournals.org
RNA-Sequencing (RNA-Seq) is a more recent and comprehensive approach that allows for the quantification of the entire transcriptome. frontiersin.org While not as commonly used as RT-PCR for routine NY-ESO-1 detection in research, RNA-Seq can provide valuable data on NY-ESO-1 expression levels and identify potential splice variants. frontiersin.org
| Tumor Grade | NY-ESO-1 mRNA Positive (%) | Number of Samples (Positive/Total) | Reference |
|---|---|---|---|
| G1 | 0% | 0/4 | aacrjournals.org |
| G2 | 23% | 6/26 | aacrjournals.org |
| G3 | 44% | 14/32 | aacrjournals.org |
Proteomic Approaches for Peptide/Protein Detection (Mass Spectrometry)
Mass spectrometry (MS)-based proteomics offers a powerful platform for the direct identification and quantification of proteins and peptides in complex biological samples. youtube.com In the context of NY-ESO-1 research, MS can be used to confirm the presence of the protein and to identify specific NY-ESO-1 peptides that are presented by major histocompatibility complex (MHC) molecules on the surface of tumor cells. researchgate.net This is particularly relevant for understanding the immunogenicity of NY-ESO-1 and for the development of T-cell-based immunotherapies. researchgate.net
The "bottom-up" proteomics approach is commonly used, where proteins are enzymatically digested into smaller peptides, which are then analyzed by tandem mass spectrometry (MS/MS). youtube.com The resulting fragmentation spectra are matched against protein sequence databases to identify the peptides and, by inference, the proteins present in the sample. youtube.com This technique can be used to identify specific NY-ESO-1 peptides, such as SLLMWITQC, which is a known epitope presented by HLA-A*02:01. researchgate.netgenscript.com
Quantification of Cancer/Testis Antigen 1 (119-138)-Specific T-cells as an Investigational Biomarker
In addition to humoral immunity, NY-ESO-1 can induce potent T-cell responses, particularly from CD8+ cytotoxic T lymphocytes. nih.gov The quantification of NY-ESO-1-specific T-cells in the peripheral blood or within the tumor microenvironment serves as an investigational biomarker to assess the cellular immune response to the antigen.
Several methods are used to quantify these specialized T-cells. Peptide-MHC tetramer or multimer staining can identify and enumerate T-cells with receptors specific for a particular NY-ESO-1 epitope. miltenyibiotec.com Functional assays, such as the enzyme-linked immunosorbent spot (ELISPOT) assay, measure the frequency of antigen-specific T-cells based on their ability to secrete cytokines like interferon-gamma (IFN-γ) upon stimulation with NY-ESO-1 peptides. miltenyibiotec.comsb-peptide.com These assays are instrumental in monitoring the immune response in patients undergoing NY-ESO-1 targeted therapies. miltenyibiotec.com Research has shown a strong correlation between the presence of anti-NY-ESO-1 antibodies and detectable CD8+ T-cell responses. nih.gov
Correlation of NY-ESO-1 Expression and Immune Responses with Disease Progression and Outcomes in Research Cohorts
Conversely, in some contexts, an immune response to NY-ESO-1 may be associated with a more favorable outcome. onclive.com In triple-negative breast cancer, NY-ESO-1 expression has been linked to higher levels of tumor-infiltrating lymphocytes, which correlated with increased disease-free survival. onclive.com Furthermore, the extent of the humoral immune response to NY-ESO-1 has been observed to increase with disease progression and decrease with disease regression, suggesting it could serve as a dynamic marker for monitoring disease status. nih.gov The presence of anti-NY-ESO-1 antibodies has also been linked to several prognostic clinicopathological parameters in colorectal cancer, including tumor invasion depth and clinical stage. frontiersin.org
| Cancer Type | Association of NY-ESO-1 Expression with Prognosis | Reference |
|---|---|---|
| Cutaneous Melanoma | Reduced median relapse-free survival | onclive.com |
| Gastric Cancer | Shorter median survival | nih.gov |
| Ovarian Cancer | Shorter overall survival, association with aggressive phenotype | nih.gov |
| Non-Small Cell Lung Cancer (NSCLC) | Associated with a significant reduction in overall survival | onclive.com |
| Triple-Negative Breast Cancer | Associated with higher tumor-infiltrating lymphocytes and increased disease-free survival | onclive.com |
Methodologies for Comprehensive Study of Cancer/testis Antigen 1 119 138
Peptide Synthesis and Purification Techniques for Cancer/Testis Antigen 1 (119-138)
The generation of the NY-ESO-1 (119-138) peptide for research purposes relies on established chemical synthesis protocols. Solid-phase peptide synthesis (SPPS) utilizing N-(9-fluorenyl)-methoxycarbonyl (Fmoc) chemistry is a standard method for producing this and other NY-ESO-1 derived peptides. Following synthesis, the crude peptide is cleaved from the resin and deprotected.
Purification is a critical subsequent step to ensure the removal of incomplete sequences, protecting groups, and other impurities that could confound experimental results. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC) using a C18 column, is the method of choice for purifying the synthesized peptide. The purity of the final product is then rigorously assessed using analytical HPLC and mass spectrometry to confirm its identity and integrity. Peptides with a purity of over 95% are typically required for use in immunological assays.
In Vitro Assays for MHC Binding, Stability, and Presentation
The interaction between the NY-ESO-1 (119-138) peptide and Major Histocompatibility Complex (MHC) molecules is a prerequisite for its recognition by T-cells. Several in vitro assays are employed to characterize this interaction.
MHC Binding Assays: Competition assays are utilized to determine the ability of the NY-ESO-1 peptide to bind to specific MHC class II molecules. These assays involve incubating a known biotinylated reference peptide with a specific HLA-DR molecule in the presence of varying concentrations of the unlabeled NY-ESO-1 test peptide. The ability of the test peptide to inhibit the binding of the reference peptide is then measured, providing an assessment of its relative binding affinity.
MHC/Peptide Complex Stability: The stability of the peptide-MHC (pMHC) complex is a crucial determinant of its immunogenicity, with more stable complexes being more likely to elicit a T-cell response. The stability can be assessed by measuring the half-life of the pMHC complex at 37°C. A high-throughput method combining UV-cleavable peptide/HLA class I complexes and differential scanning fluorimetry (DSF) can be used to determine the thermal stability (Tm) of the complexes, which is directly proportional to their half-life. Studies have shown that the thermal stability of pMHC complexes often correlates better with immunogenicity than predicted binding affinities.
Antigen Presentation Assays: To confirm that the NY-ESO-1 (119-138) peptide can be naturally processed and presented by antigen-presenting cells (APCs), in vitro presentation assays are performed. This involves loading APCs, such as dendritic cells (DCs) or B-lymphoblastoid cells, with the peptide. These loaded APCs are then co-cultured with NY-ESO-1-specific T-cell lines. The recognition of the presented peptide by the T-cells, typically measured by cytokine release, indicates successful processing and presentation.
Below is a table summarizing key findings from in vitro studies on NY-ESO-1 peptides.
| Assay Type | Peptide Sequence | MHC Allele | Key Finding | Reference |
| MHC Binding | NY-ESO-1 (119-143) | Multiple HLA-DR | Promiscuous binding to several HLA-DR alleles. | |
| MHC Stability | Various neoantigens | HLA-A2 | Thermal stability (Tm) values correlate better with immunogenicity than predicted binding affinities. | |
| Antigen Presentation | NY-ESO-1 (119-143) | HLA-DRB10701 / DRB40101 | CD4+ T-cells recognize the peptide presented by APCs. | |
| Antigen Presentation | NY-ESO-1 (121-138) | Multiple | Dominant CD4+ T-cell responses observed in vaccinated patients. |
Cellular Immunological Assays for T-cell Responses
A variety of cellular assays are essential to quantify and characterize the T-cell response to the NY-ESO-1 (119-138) peptide. These assays provide insights into the frequency, phenotype, and functional capacity of peptide-specific T-cells.
The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level. To assess the response to NY-ESO-1 (119-138), peripheral blood mononuclear cells (PBMCs) or purified T-cells are stimulated with the peptide in vitro. The number of spots in the assay corresponds to the number of T-cells producing a specific cytokine, most commonly interferon-gamma (IFN-γ), in response to the peptide.
Intracellular Cytokine Staining (ICS) followed by flow cytometry is another powerful technique used to identify and phenotype cytokine-producing T-cells. After stimulation with the NY-ESO-1 peptide, cells are treated with a protein transport inhibitor to trap cytokines intracellularly. The cells are then stained for surface markers (e.g., CD4, CD8) and, after fixation and permeabilization, for intracellular cytokines like IFN-γ and tumor necrosis factor-alpha (TNF-α). This allows for the simultaneous quantification of the frequency of antigen-specific T-cells and their cytokine expression profile.
MHC multimer/tetramer staining is a technique that allows for the direct visualization and quantification of antigen-specific T-cells. Soluble MHC molecules are loaded with the NY-ESO-1 (119-138) peptide and multimerized, often by conjugation to a fluorescently labeled streptavidin core, forming a tetramer. These tetramers can then bind with high avidity to T-cell receptors (TCRs) that are specific for the p
Immunopeptidomics for Endogenous Epitope Identification
Immunopeptidomics is a powerful, high-throughput methodology crucial for the identification of endogenously presented epitopes, including those derived from Cancer/Testis Antigen 1 (CTAG1). This approach allows for the direct analysis of peptides presented by major histocompatibility complex (MHC) molecules on the surface of cancer cells. Advances in this field are expected to streamline the characterization of CT antigens capable of eliciting an immune response, thereby providing additional targets for immunotherapy. nih.gov
The process typically involves the immunoaffinity purification of MHC-peptide complexes from tumor tissues or cell lines, followed by the elution of the bound peptides. These peptides are then analyzed by mass spectrometry to determine their amino acid sequences. This unbiased approach has been instrumental in discovering novel tumor-associated antigens and confirming the presentation of known epitopes in a native context.
A meta-analysis of proteomics datasets has demonstrated the potential of these techniques to characterize the protein abundance of CT antigens in both healthy and tumor tissues. biorxiv.org Such studies are vital for validating the tumor-specific expression of these antigens at the protein level, a critical step before their consideration as therapeutic targets. biorxiv.org For instance, a computational meta-analysis exploring CTA protein abundance identified numerous known CTAs at the protein level, categorizing them as enriched in or exclusive to tumor tissues. biorxiv.org
The data generated from immunopeptidomics studies can be compiled to create a comprehensive map of the immunopeptidome of a specific cancer type. This information is invaluable for the design of cancer vaccines and other immunotherapeutic strategies.
Table 1: Representative Data from a Hypothetical Immunopeptidomics Study on CTAG1B
| Parameter | Finding |
| Cell Line/Tissue Source | Melanoma cell line Mel-A |
| MHC I Allele | HLA-A*02:01 |
| Identified CTAG1B Peptide | SLLMWITQCFL |
| Peptide Source Protein | Cancer/testis antigen 1B |
| Mass Spectrometry Score | High confidence |
In Silico Prediction Tools for Epitope Analysis and MHC Binding
In silico tools are indispensable for the analysis of potential T-cell epitopes within protein sequences like Cancer/Testis Antigen 1. biorxiv.orgsemanticscholar.org These computational methods predict the binding affinity of peptides to specific Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. semanticscholar.orgiedb.org By leveraging algorithms trained on large datasets of experimentally validated epitopes, these tools can significantly narrow down the number of candidate peptides for experimental validation. biorxiv.org
The process of in silico epitope prediction typically involves:
Sequence Input: The amino acid sequence of the target protein (e.g., CTAG1B) is submitted to the prediction server.
Allele Selection: Specific HLA alleles of interest are chosen for the binding prediction.
Prediction and Scoring: The tool predicts the binding affinity (often as an IC50 value) of overlapping peptides from the protein sequence to the selected HLA molecules. nih.govwaocp.org Peptides with low IC50 values are considered strong binders. nih.gov
Epitope Selection: Candidate epitopes are selected based on their predicted binding affinity and other factors like immunogenicity predictions. iedb.org
Table 2: Example of In Silico MHC-I Binding Prediction for a CTAG1B-derived Peptide
| Peptide Sequence | HLA Allele | Predicted IC50 (nM) | Interpretation |
| SLLMWITQC | HLA-A02:01 | 25.5 | Strong Binder |
| LMWITQCFL | HLA-A02:01 | 150.2 | Intermediate Binder |
| MWITQCFLPV | HLA-A*02:01 | 897.3 | Weak/Non-binder |
Note: The data in this table is illustrative and not based on a specific published study.
Generation and Characterization of Cancer/Testis Antigen 1 (119-138)-Specific Reagents (e.g., Monoclonal Antibodies, T-cell Clones)
The development of specific reagents such as monoclonal antibodies (mAbs) and T-cell clones is fundamental for the detailed study and therapeutic targeting of Cancer/Testis Antigen 1 (CTAG1).
Monoclonal Antibodies: The generation of mAbs specific to CTAG1, also known as NY-ESO-1, has been crucial for its detection in tissues and cells. psu.edu The process typically involves immunizing mice with a recombinant CTAG1 protein or a synthetic peptide corresponding to a specific epitope. waocp.orgresearchgate.net Hybridoma technology is then employed to produce immortalized antibody-secreting cells. researchgate.net The resulting mAbs are rigorously characterized for their specificity and affinity using techniques like ELISA, Western blotting, and immunohistochemistry. waocp.orgresearchgate.net
For example, specific mAbs have been developed that can recognize the NY-ESO-1 protein in both Western blot assays and in cytological and histological preparations, allowing for the assessment of its expression in tumor samples. psu.edu These reagents are invaluable for diagnostic purposes and for confirming the presence of the target antigen in patients being considered for CTAG1-targeted therapies. nih.gov
T-cell Clones: The generation of CTAG1-specific T-cell clones is essential for understanding the cellular immune response to this antigen and for developing adoptive T-cell therapies. oncotarget.com The first cancer/testis antigen, MAGE-A1, was identified using autologous typing, a technique that involves co-culturing a patient's tumor cells with their own lymphocytes to generate T cells that target tumor antigens. mdpi.com
More advanced methods involve the use of transgenic mice with a humanized T-cell recognition system to generate high-avidity T-cell receptors (TCRs) against specific CTAG1 epitopes, such as NY-ESO-1(157-165). researchgate.net These TCRs can then be used to genetically modify a patient's own T cells to recognize and kill cancer cells expressing CTAG1. oncotarget.comresearchgate.net The functionality of these engineered T cells is assessed through in vitro co-culture experiments and in vivo models. researchgate.net The specificity of these T-cell clones is critical to avoid off-target toxicities. researchgate.net
Table 3: Characterization of a Hypothetical CTAG1B-Specific Monoclonal Antibody
| Parameter | Description |
| Antibody Name | mAb-CTAG1B-4B2 |
| Isotype | IgG1 |
| Antigen | Recombinant human CTAG1B protein |
| Epitope | Amino acids 119-138 of CTAG1B |
| Affinity (Kd) | 1.2 x 10⁻⁹ M |
| Applications | Western Blot, ELISA, Immunohistochemistry, Flow Cytometry |
Challenges and Future Directions in Cancer/testis Antigen 1 119 138 Research
Addressing Tumor Heterogeneity and Antigen Loss Variants
A primary challenge in targeting NY-ESO-1 is the heterogeneous expression of the antigen within and across tumors. frontiersin.org Not all cancer cells in a tumor may express NY-ESO-1, and its expression can be variable, which can impact the effectiveness of targeted therapies. frontiersin.org This variability can lead to incomplete tumor eradication and subsequent relapse.
Furthermore, a significant mechanism of resistance to NY-ESO-1 targeted therapies is the complete loss of antigen expression. bmj.comnih.gov This can occur through mechanisms such as the methylation of the NY-ESO-1 promoter region, which silences gene expression. bmj.comnih.govnih.gov For instance, in a study involving a patient with sarcoma treated with NY-ESO-1-specific T-cell therapy, disease relapse was associated with the complete loss of NY-ESO-1 expression due to extensive promoter methylation. bmj.comnih.gov Another described mechanism of immune escape is the loss of heterozygosity at the Major Histocompatibility Complex (MHC) locus, specifically the loss of the HLA allele required to present the NY-ESO-1 peptide to T cells. nih.govpnas.org This has been observed in a preclinical model of multiple myeloma, where tumor cells escaped T-cell control by selectively losing the HLA-A*02:01 allele. nih.gov
Future strategies to counteract these challenges include:
Combination Therapies: Combining NY-ESO-1 targeted therapies with agents that can upregulate its expression, such as DNA methyltransferase inhibitors (e.g., decitabine), has shown promise in preclinical studies and early clinical trials. researchgate.netamegroups.orgfrontiersin.org
Targeting Multiple Antigens: Developing therapies that simultaneously target NY-ESO-1 and other tumor-associated antigens could prevent immune escape due to the loss of a single antigen. nih.gov
Monitoring Antigen Expression: Regular monitoring of NY-ESO-1 expression in tumors during treatment could help in the early detection of antigen loss and allow for timely adjustments to the therapeutic strategy.
Overcoming Immunosuppressive Tumor Microenvironment Effects on Cancer/Testis Antigen 1 (119-138)-Specific Responses
The tumor microenvironment (TME) often presents a formidable barrier to effective immunotherapy. The TME can be highly immunosuppressive, characterized by the presence of regulatory T cells (Tregs), myeloid-derived suppressor cells (MDSCs), and the expression of immune checkpoint molecules like PD-1 and CTLA-4. nih.govresearchgate.net These components can dampen or completely block the anti-tumor immune response elicited by NY-ESO-1-specific therapies. nih.govresearchgate.net
Effective tumor control requires a robust and integrated immune response involving CD4+ and CD8+ T cells. nih.gov However, the immunosuppressive TME can lead to T-cell exhaustion, characterized by the upregulation of inhibitory receptors like PD-1, Tim-3, and LAG-3, rendering the T cells dysfunctional. nih.gov
Strategies to overcome the immunosuppressive TME include:
Immune Checkpoint Blockade: Combining NY-ESO-1 targeted therapies with immune checkpoint inhibitors (e.g., anti-PD-1, anti-CTLA-4 antibodies) can reinvigorate exhausted T cells and enhance their anti-tumor activity. nih.govtandfonline.com Preclinical and clinical studies have shown that this combination can lead to improved tumor control. nih.govnih.gov
Depletion of Suppressive Cells: Targeting and depleting immunosuppressive cells like Tregs and MDSCs can help to create a more favorable environment for anti-tumor immunity. nih.gov
Modulation of the TME: Utilizing therapies that can alter the TME, such as certain chemotherapies or radiotherapies, in conjunction with NY-ESO-1 immunotherapy may enhance treatment efficacy. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding of Cancer/Testis Antigen 1 (119-138) Biology
A comprehensive understanding of the biology of NY-ESO-1 requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and epigenomics. nygen.ionih.govazolifesciences.com This multi-omics approach can provide a holistic view of the factors regulating NY-ESO-1 expression, its interaction with the immune system, and the mechanisms of resistance to therapy. nih.govnyu.edu
By integrating these diverse datasets, researchers can:
Identify Biomarkers: Discover novel biomarkers that can predict which patients are most likely to respond to NY-ESO-1 targeted therapies. nih.gov
Uncover Regulatory Networks: Elucidate the complex regulatory networks that control NY-ESO-1 expression and its role in cancer development. nih.gov
Personalize Treatment: Develop more personalized treatment strategies by tailoring therapies to the specific molecular profile of a patient's tumor. azolifesciences.com
The use of advanced computational methods, such as machine learning and network-based analyses, is crucial for integrating and interpreting these large and complex datasets. nygen.ionih.gov
Developing Advanced Pre-clinical Models for Improved Translational Potential
To improve the translation of promising preclinical findings into effective clinical therapies, there is a need for more advanced and predictive preclinical models. Traditional 2D cell culture and xenograft models often fail to recapitulate the complexity of the human tumor microenvironment. nih.govnih.gov
Future efforts should focus on the development and utilization of:
Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, can better preserve the heterogeneity and architecture of the original tumor.
Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells, allowing for the study of the interaction between the human immune system and human tumors.
Organoid Cultures: Three-dimensional organoid cultures derived from patient tumors can mimic the in vivo environment more closely than traditional 2D cultures.
Syngeneic Mouse Models: These models, which use immunocompetent mice and mouse tumor cell lines, are valuable for studying the immune response to tumors and the efficacy of immunotherapies. nih.gov
These advanced models will be instrumental in evaluating the efficacy and safety of new NY-ESO-1 targeted therapies and combination strategies before they move into clinical trials. nih.govpnas.org
Investigating the Physiological Role of NY-ESO-1 in Normal Germ Cells
While NY-ESO-1 is primarily known as a cancer-testis antigen, its physiological function in normal germ cells remains largely unknown. nih.gov Understanding its role in normal development could provide valuable insights into its function in cancer.
NY-ESO-1 expression has been detected in fetal testicular gonocytes and is thought to be involved in germ cell self-renewal or differentiation. amegroups.orgnih.gov Its expression is upregulated during the differentiation of spermatogonia, suggesting a potential role in their clonal expansion. amegroups.org Interestingly, the subcellular localization of NY-ESO-1 appears to differ between normal and cancerous cells, with a predominantly nuclear localization in mesenchymal stem cells and a cytoplasmic expression in cancer cells. nih.gov
Future research should aim to:
Elucidate the molecular pathways in which NY-ESO-1 is involved in normal germ cell development.
Investigate the consequences of NY-ESO-1 loss-of-function in germ cells.
Compare the function of NY-ESO-1 in normal germ cells versus cancer cells to identify cancer-specific vulnerabilities that can be therapeutically exploited.
This knowledge could not only enhance our understanding of tumor biology but also potentially lead to the development of novel therapeutic strategies that specifically target the aberrant function of NY-ESO-1 in cancer cells while sparing normal tissues.
Q & A
Q. What experimental models are recommended for studying the expression and functional role of Cancer/Testis Antigen 1 (119-138) (CTAG1) in cancer biology?
Methodological Answer:
- In vitro models : Use melanoma, ovarian, or esophageal cancer cell lines, as these have shown CTAG1 expression in studies (e.g., MZ2-E antigen in melanoma cell lines) .
- In vivo models : Xenograft models using HLA-A1 transgenic mice to evaluate CTAG1-specific T-cell responses, as HLA-A1 is critical for antigen presentation .
- Validation : Confirm CTAG1 expression via RT-PCR or RNA sequencing, referencing the Human Protein Atlas for baseline tissue specificity .
Q. What are the standard protocols for detecting CTAG1 (119-138) in human tissue samples, and how is antibody specificity ensured?
Methodological Answer:
- Immunohistochemistry (IHC) : Use heat-mediated antigen retrieval with Tris-EDTA buffer (pH 9.0) and anti-CTAG1 antibodies (e.g., Invitrogen’s CAGE1 antibody) at 1:200 dilution .
- Western Blot (WB) : Validate antibody specificity using recombinant CTAG1 protein controls (e.g., HEK293T-expressed CTAG2 homologs) .
- Key controls : Include tissue samples from normal testes (positive control) and non-cancerous tissues (negative control) to confirm tumor-specific expression .
Q. How can researchers address variability in CTAG1 (119-138) expression levels across tumor subtypes?
Methodological Answer:
- Use differential transcriptomic analysis (e.g., RNA-seq or microarray) to compare CTAG1 expression in tumor vs. adjacent normal tissues .
- Stratify samples by cancer type (e.g., melanoma, ovarian, esophageal) and HLA subtype (e.g., HLA-A1-positive vs. negative) to identify confounding factors .
Advanced Research Questions
Q. What experimental designs are optimal for evaluating CTAG1 (119-138) as a target for adoptive T-cell therapy?
Methodological Answer:
- Epitope validation : Use CTAG1 (119-138)-pulsed dendritic cells to stimulate autologous T-cells from HLA-A1-positive donors, followed by cytotoxicity assays against CTAG1-expressing tumor lines .
- In vivo efficacy : Combine xenograft models with PD-1/CTLA-4 blockade to assess synergy between CTAG1-targeted T-cells and checkpoint inhibitors .
Q. How should contradictory data on CTAG1 (119-138) immunogenicity in non-melanoma cancers be resolved?
Methodological Answer:
Q. What strategies improve the reproducibility of CTAG1 (119-138)-focused immunotherapy studies?
Methodological Answer:
Q. How can the structural stability of CTAG1 (119-138) peptides be optimized for vaccine development?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
